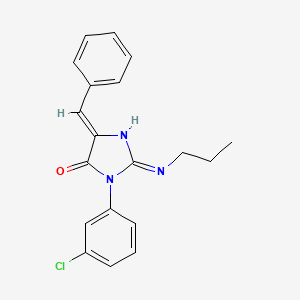![molecular formula C20H23N3O2S B13377596 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with N,N-dimethylbenzene-1,4-diamine . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the Schiff base ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines .
Aplicaciones Científicas De Investigación
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as DNA and proteins. The compound binds to the grooves of the DNA double helix, potentially interfering with DNA replication and transcription . Additionally, it may interact with plasma proteins, enhancing its bioavailability and therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of both diethylamino and dimethylphenyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H23N3O2S |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23(6-2)18-10-8-15(25-18)12-17-19(24)22-20(26-17)21-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,21,22,24)/b17-12- |
Clave InChI |
MMTIFRDUKBOOFA-ATVHPVEESA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
SMILES canónico |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B13377537.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13377542.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B13377554.png)

![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377566.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13377574.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B13377577.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B13377602.png)
